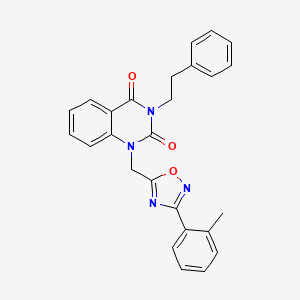

3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

Molecular Formula |

C26H22N4O3 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O3/c1-18-9-5-6-12-20(18)24-27-23(33-28-24)17-30-22-14-8-7-13-21(22)25(31)29(26(30)32)16-15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3 |

InChI Key |

FSKAFINURKPJLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The tetrahydroquinazoline core can be synthesized via a condensation reaction between an anthranilic acid derivative and an appropriate aldehyde or ketone. The final step involves the coupling of the oxadiazole and tetrahydroquinazoline intermediates under suitable conditions, such as the use of a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Structural Overview

The compound is characterized by a quinazoline core substituted with an oxadiazole moiety. The structural formula can be represented as follows:

This molecular structure contributes to its interaction with biological targets, enhancing its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinazoline derivatives. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their antimicrobial activities against various Gram-positive and Gram-negative bacterial strains. The results indicated that certain derivatives exhibited moderate to significant antibacterial activity, suggesting that compounds similar to 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione may also possess similar properties .

Anticancer Potential

Compounds containing quinazoline structures have been extensively studied for their anticancer properties. Research indicates that quinazoline derivatives can inhibit key enzymes involved in cancer cell proliferation. The incorporation of oxadiazole groups has been shown to enhance cytotoxicity against various cancer cell lines. In vitro studies demonstrated that derivatives with oxadiazole substitutions exhibited promising results in inhibiting cancer cell growth .

Synthesis and Characterization

The synthesis of the target compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure of the synthesized compounds .

Biological Evaluation

In a study evaluating various derivatives for antibacterial activity, several compounds demonstrated significant efficacy against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods such as the broth microdilution technique . For example:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 12.5 | Effective against Staphylococcus aureus |

| Compound B | 25 | Moderate activity against E. coli |

This table illustrates the comparative effectiveness of synthesized derivatives.

Mechanism of Action

The mechanism of action of 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it could act as an inhibitor of a key enzyme involved in a metabolic pathway, leading to the disruption of cellular processes and ultimately causing cell death. The exact molecular targets and pathways would depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine-2,4-dione Derivatives

Compounds such as 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones () share structural similarities with the target compound but replace the quinazoline-dione core with a thienopyrimidine-dione system. For example, thienopyrimidine derivatives exhibit high melting points (>250°C), suggesting enhanced crystallinity compared to quinazoline analogues .

Quinazoline-dione Variants with Substituted Oxadiazoles

The compound 3-ethyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS: 1251565-15-7, ) differs by substituting the phenethyl group with an ethyl chain and the o-tolyl group with a 4-methoxyphenyl moiety. The methoxy group introduces electron-donating effects, which may enhance metabolic stability compared to the methyl group in the o-tolyl substituent .

Antimicrobial Activity

Thienopyrimidine-dione Derivatives

Thienopyrimidine-dione derivatives demonstrate moderate to strong antimicrobial activity against bacterial and fungal strains. For instance, compounds with 4-bromophenyl substituents (e.g., 9c in ) exhibit inhibition zones of 18–22 mm against Staphylococcus aureus at 30 µg/mL, comparable to streptomycin controls. Activity correlates with electron-withdrawing substituents (e.g., bromo, fluoro) on the aryl rings, which may enhance membrane penetration .

Hypothesized Activity of the Target Compound

The o-tolyl group’s hydrophobicity may improve bioavailability, and the phenethyl chain could mimic natural substrates in bacterial enzyme binding pockets.

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues

Table 2: Key Physicochemical Properties

| Property | Target Compound | Thienopyrimidine-dione (9c) | Quinazoline-dione (CAS 1251565) |

|---|---|---|---|

| Molecular Weight | ~430 g/mol (estimated) | 532.9 g/mol | 378.4 g/mol |

| Melting Point | Not reported | >250°C | Not reported |

| LogP (Predicted) | ~3.5 (moderately lipophilic) | ~4.2 | ~2.8 |

Research Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., bromo) on aryl rings enhance antimicrobial activity in thienopyrimidine-diones, suggesting that similar modifications in quinazoline-diones could improve efficacy .

Synthetic Flexibility: The alkylation strategy used for thienopyrimidine-diones () is adaptable to quinazoline systems, enabling rapid diversification of analogues .

Therapeutic Potential: Structural parallels with anti-mycobacterial pyrimidine-diones () hint at possible applications in tuberculosis treatment, though further validation is required.

Biological Activity

3-Phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex compound that integrates a quinazoline core with an oxadiazole moiety and phenethyl substituents. This unique structure contributes to its diverse biological activities. The compound has garnered interest in pharmaceutical research due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N5O2, with a molecular weight of approximately 377.4 g/mol. The structural features include:

| Feature | Details |

|---|---|

| Molecular Formula | C21H23N5O2 |

| Molecular Weight | 377.4 g/mol |

Biological Activities

Research indicates that compounds similar to 3-phenethyl derivatives exhibit various biological activities including:

- Antimicrobial Activity : Studies have shown that quinazoline derivatives can act as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria. For instance, compounds from the quinazoline family have been evaluated for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication and survival .

- Anticancer Properties : Certain quinazoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other cellular pathways that promote tumor growth .

- Anti-inflammatory Effects : Some studies suggest that oxadiazole-containing compounds can exhibit anti-inflammatory properties by modulating inflammatory mediators in cellular models .

Case Studies

Several studies have focused on the biological activity of similar compounds:

- A study reported on the synthesis and evaluation of quinazoline derivatives as potential antimicrobial agents. Among the synthesized compounds, certain derivatives displayed significant activity against both Gram-positive and Gram-negative strains compared to standard antibiotics .

- Another investigation highlighted the anticancer potential of quinazoline-based compounds through their ability to induce apoptosis in cancer cells via targeted mechanisms .

The biological activity of this compound may be attributed to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within microbial or cancerous cells.

- Receptor Binding : Its structure allows for interaction with specific biological receptors or enzymes, altering cellular responses.

Q & A

Q. What are the common synthetic routes for preparing 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?

- Methodological Answer : The synthesis typically involves cyclocondensation and alkylation steps. For example:

- Step 1 : Formation of the quinazoline-dione core via cyclocondensation of anthranilic acid derivatives with carbonylating agents like 1,1’-carbonyldiimidazole .

- Step 2 : Introduction of the oxadiazole moiety by reacting intermediates (e.g., N’-acylhydrazines) with phosphorous oxychloride (POCl₃) under reflux, followed by hydrolysis .

- Step 3 : Alkylation of the quinazoline nitrogen using 3-(o-tolyl)-1,2,4-oxadiazole-5-ylmethyl chloride in the presence of a base (e.g., K₂CO₃) .

- Key Considerations : Reaction temperature, solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios significantly impact yields .

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming the presence of the quinazoline-dione core (e.g., carbonyl peaks at ~170 ppm) and oxadiazole substituents .

- IR Spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹) and C=N/C-O bonds in the oxadiazole ring (1220–1350 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and validates intramolecular interactions (e.g., hydrogen bonding in the quinazoline ring) .

- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS or MALDI-TOF, with fragmentation patterns matching expected substituents .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using agar diffusion assays. Activity correlates with the oxadiazole group’s electron-withdrawing effects .

- Anticancer Potential : Screened against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. The phenethyl group enhances lipophilicity, improving membrane permeability .

- Controls : Compare with structurally simpler analogs (e.g., unsubstituted quinazoline-diones) to isolate the role of the oxadiazole-phenethyl moiety .

Advanced Research Questions

Q. How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., nucleophilic regions on the oxadiazole ring) .

- Molecular Docking : Predicts binding affinity with biological targets (e.g., bacterial dihydrofolate reductase or topoisomerase II) using software like AutoDock. Adjust substituents (e.g., o-tolyl vs. p-tolyl) to optimize ligand-receptor interactions .

- Pharmacophore Modeling : Maps essential features (e.g., hydrogen bond acceptors on the oxadiazole) to guide analog design .

Q. What strategies resolve contradictory biological activity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Variability in MIC values may arise from differences in bacterial strains (ATCC vs. clinical isolates) or culture media .

- Dose-Response Analysis : Use IC₅₀/EC₅₀ metrics instead of binary (active/inactive) classifications to account for potency thresholds .

- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. What are the challenges in optimizing reaction yields during large-scale synthesis?

- Methodological Answer :

- Side Reactions : Competing hydrolysis of the oxadiazole intermediate in aqueous conditions. Mitigate by using anhydrous solvents (e.g., dry THF) and controlled temperature .

- Purification : Column chromatography often fails for polar byproducts. Switch to recrystallization (e.g., ethanol/water mixtures) or HPLC for high-purity batches .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity but require rigorous metal residue testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.